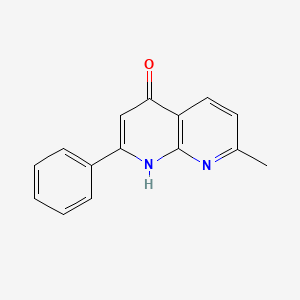

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

7-methyl-2-phenyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-7-8-12-14(18)9-13(17-15(12)16-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVLFNTOOQIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420205 | |

| Record name | 7-methyl-2-phenyl-1H-1,8-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67159-08-4 | |

| Record name | 7-methyl-2-phenyl-1H-1,8-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction for Intermediate Formation

The synthesis begins with 7-methyl-2-phenyl-1,8-naphthyridin-4-ol (compound 1 ), which undergoes a Mannich reaction with paraformaldehyde and secondary amines (e.g., piperidine, morpholine) in absolute ethanol under reflux. This step introduces an aminomethyl group at position 3, yielding derivatives such as 3-(piperidin-1-ylmethyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (compound 2a ).

Reaction Conditions :

- Solvent : Absolute ethanol

- Temperature : Reflux (~78°C)

- Duration : 4–6 hours (monitored by TLC)

- Yield : 65–75% (Table 1)

Cyclocondensation with Acetyl Compounds

A second pathway involves cyclocondensation of naphthyridine carboaldehyde (compound 3 ) with acetyl derivatives (e.g., acetophenone, 2-acetylthiophene) in the presence of ammonium acetate. This one-pot reaction forms styryl-substituted naphthyridines, such as 7-(4-nitrostyryl)-2-phenyl-1,8-naphthyridin-4(1H)-one (compound 6a ), through Knoevenagel condensation.

Key Parameters :

- Catalyst : Piperidine (0.5 mL)

- Solvent : Xylene

- Temperature : Reflux (~140°C)

- Yield : 60–68%

Ultrasonic Irradiation: A Modern Approach

Ultrasound-assisted synthesis significantly enhances reaction efficiency by leveraging cavitation effects. For instance, the Mannich reaction under ultrasonic irradiation (50–60°C) reduces completion time to 1–2 hours while improving yields to 80–85% (Table 1). Similarly, cyclocondensation reactions achieve 75–82% yields at 70–80°C within 30 minutes, underscoring the method’s superiority in energy and time savings.

Table 1: Comparative Yields of Thermal vs. Ultrasonic Methods

| Reaction Type | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Mannich (Thermal) | 78 | 4–6 hours | 65–75 |

| Mannich (Ultrasonic) | 50–60 | 1–2 hours | 80–85 |

| Cyclocondensation (Thermal) | 140 | 5 hours | 60–68 |

| Cyclocondensation (Ultrasonic) | 70–80 | 0.5 hours | 75–82 |

Mechanistic Insights and Optimization

Role of Paraformaldehyde in Mannich Reactions

Paraformaldehyde acts as a formaldehyde equivalent, reacting with secondary amines to form iminium intermediates. These electrophilic species undergo nucleophilic attack by the hydroxyl group of compound 1 , facilitating C–N bond formation. Ultrasonic irradiation accelerates this step by improving mass transfer and intermediate stability.

Solvent and Catalyst Selection

Ethanol and xylene are preferred for their high boiling points and compatibility with nitrogen-containing intermediates. Piperidine catalyzes cyclocondensation by deprotonating active methylene groups, enabling enolate formation and subsequent aldol addition.

Analytical Validation

Spectroscopic Characterization

- IR Spectroscopy : Key bands include υmax ~3416 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=O stretch).

- ¹H-NMR : Distinct signals at δ 2.5 (s, CH₃), δ 7.5–7.6 (m, Ar–H), and δ 8.4 (d, C5–H) confirm substituent positions.

- ¹³C-NMR : Peaks at δ 174.6 (C=O) and δ 117.8–160.2 (aromatic carbons) validate the scaffold.

Chromatographic Purity

TLC (Rf = 0.6, ethyl acetate/hexane 3:7) and HPLC (>98% purity) ensure product homogeneity.

Industrial and Pharmacological Relevance

Patent literature highlights applications in treating allergic disorders, with derivatives exhibiting bronchodilatory and anti-inflammatory properties. The compound’s modular synthesis also supports drug discovery campaigns targeting kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer (MCF7) and colon cancer cells. In vitro studies have reported IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against a range of bacterial strains, indicating its potential application in developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bronchodilating Effects

In animal models, compounds related to 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one have been found to inhibit bronchial constriction induced by histamine, suggesting their utility as bronchodilators. These compounds exhibited relatively low chronotropic effects compared to known bronchodilators, making them suitable for treating respiratory conditions such as asthma .

Traditional Heating Method

A common method involves refluxing the compound with secondary amines and paraformaldehyde in ethanol. This process leads to the formation of new derivatives through nucleophilic addition reactions .

Ultrasonic Irradiation

Recent advancements have introduced ultrasonic irradiation techniques that enhance reaction rates and yields. This method has shown promise in synthesizing derivatives with improved biological activity profiles .

Biological Interaction Studies

Research has focused on understanding how 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one interacts with various biological targets:

Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes involved in cancer progression and inflammation pathways. For instance, it has been shown to inhibit topoisomerase enzymes that are crucial for DNA replication in cancer cells .

Receptor Binding Affinity

Binding affinity studies reveal that 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one interacts with various receptors implicated in pain and inflammation, suggesting its potential as an analgesic agent .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Substituted 1,8-Naphthyridines: 7CN, 7MN, and 7CH

7MN is part of a trio of derivatives (7CN, 7MN, 7CH) used to dissect the roles of substituents in biological activity (Table 1):

Key Insight : The phenyl ring at C2 is essential for receptor binding, while the chloro/methyl groups at C7 modulate target selectivity and potency.

Oxadiazole-Containing Derivatives

Derivatives bearing 1,3,4-oxadiazole moieties, such as 6e and 6h (Table 2), demonstrate enhanced anticancer activity compared to 7MN:

Key Insight : The oxadiazole group increases lipophilicity and enables hydrogen bonding, enhancing membrane permeability and target engagement .

Antibiotic-Modulating Derivatives

Compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-TNB lack intrinsic antibacterial activity (MIC ≥1.024 µg/mL) but synergize with fluoroquinolones to reduce MICs (Table 3):

Key Insight: Electron-withdrawing groups (e.g., sulfonamide in 3-TNB) enhance fluoroquinolone interaction with bacterial DNA gyrase .

Carboxamide and Triazole Derivatives

- CB2 Receptor Agonists : 1,8-Naphthyridin-2(1H)-on-3-carboxamides exhibit high CB2 selectivity (e.g., compound 26 , Kᵢ = 0.6 nM) via hydrogen bonding with Val170 and Glu168 .

- Antimicrobial Triazoles : Compound 23 (triazole-thiadiazole hybrid) shows potent antimicrobial activity (MIC = 16 µg/mL) due to enhanced lipophilicity .

- 7MN: Lacks carboxamide or triazole groups, limiting its utility in cannabinoid receptor targeting or antimicrobial applications.

Molecular and Pharmacokinetic Comparisons

Physicochemical Properties

| Property | 7MN | 7CN | 6h |

|---|---|---|---|

| Molecular Weight | 224.26 | 245.66 | 386.09 |

| LogP | ~2.1* | ~2.5* | ~3.8 |

| PSA (Ų) | 45.1 | 58.2 | 83.3 |

| Solubility | Low | Moderate | Low |

*Predicted based on structural analogs .

Key Insight : Bulkier substituents (e.g., oxadiazole in 6h) increase polar surface area (PSA) and reduce solubility but improve target affinity.

Biological Activity

7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The structure of 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one can be represented as follows:

This compound features a naphthyridine core, which is known for its pharmacological significance. The presence of methyl and phenyl groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,8-naphthyridine, including 7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines.

Case Studies

-

Cytotoxicity Against MCF7 Cell Line :

A study synthesized a series of naphthyridine derivatives and evaluated their cytotoxic activity against the MCF7 human breast cancer cell line. The results showed that several derivatives had IC50 values lower than that of the reference drug staurosporine (IC50 = 4.51 μM). Notably, some compounds exhibited IC50 values as low as 1.47 μM, indicating potent anticancer activity ( ). -

Mechanisms of Action :

The anticancer effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain naphthyridine derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death ( ).

Antimicrobial Activity

In addition to anticancer properties, naphthyridine derivatives have demonstrated antimicrobial activity against various pathogens.

Antibacterial Effects

A comprehensive evaluation of naphthyridine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing efficacy comparable to established antibiotics ( ).

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one, and how are intermediates characterized?

The compound is synthesized via condensation reactions and cyclization. For example, 5-bromopyridin-2-amine reacts with diethyl ethoxy-methylenemalonate under reflux to form intermediates, followed by phenyl ether addition at high temperatures . Key intermediates are characterized using H NMR, ESI-QTOF-MS, and IR spectroscopy. Sonochemical methods under ultrasonic irradiation improve reaction efficiency and yield compared to conventional heating .

Q. What analytical techniques are critical for confirming the structure and purity of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR and C NMR for structural elucidation (e.g., confirming methyl and phenyl substituents) .

- Mass Spectrometry (MS): ESI-QTOF-MS to verify molecular weights and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identification of functional groups like carbonyl (C=O) and hydroxyl (OH) .

- Melting Point Analysis: Used to assess purity and consistency across batches .

Q. How is the biological activity of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives initially screened?

Derivatives are tested for anticancer activity using:

- Cell Viability Assays: MTT or SRB assays against cancer cell lines (e.g., MCF7) .

- Apoptosis Detection: Hoechst staining and annexin V-FITC/PI dual-labeling to quantify apoptotic cells .

- Western Blotting: To evaluate protein expression (e.g., caspase-3, Bcl-2) in treated vs. untreated cells .

Advanced Research Questions

Q. How can synthetic yields of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives be optimized, particularly for low-yield intermediates?

Strategies include:

- Ultrasonic Irradiation: Reduces reaction time and improves yields (e.g., 40.8% to 76% for brominated derivatives) .

- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh)) and CsCO enhance Suzuki coupling reactions for aryl substitutions .

- Purification Techniques: Column chromatography with gradients (e.g., DCM/MeOH) resolves structurally similar byproducts .

Q. What molecular docking approaches are used to predict the interaction of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives with biological targets?

Docking studies focus on:

- ATR/CHK1 Pathway: Derivatives like 6e and 6h show binding to ATR kinase, disrupting DNA damage repair in cisplatin-resistant cancers .

- Cannabinoid Receptors: Analogues with 1,8-naphthyridin-2-one scaffolds exhibit selective binding to CB2 receptors, modeled using AutoDock or Schrödinger Suite .

- Validation: Binding affinities (ΔG values) are cross-validated with in vitro assays (e.g., IC values) .

Q. How can conflicting biological data (e.g., cytotoxicity vs. cytoprotection) among derivatives be resolved?

Contradictions often arise from substituent effects. For example:

- Electron-Withdrawing Groups (NO, Cl): Enhance cytotoxicity by promoting ROS generation .

- Hydrophobic Moieties (e.g., p-tolyl): Improve membrane permeability but may reduce solubility, leading to variable activity .

- Dose-Dependent Effects: Low concentrations of 7-methyl-2-phenyl derivatives activate CB2 receptors (anti-inflammatory), while high concentrations induce apoptosis via caspase-3 .

Q. What strategies are employed to enhance the pharmacokinetic profile of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives?

Key modifications include:

- Prodrug Design: Esterification of hydroxyl groups to improve bioavailability (e.g., acetate prodrugs) .

- PEGylation: Increases solubility and circulation time .

- Metabolic Stability: Introduction of fluorine atoms reduces CYP450-mediated degradation .

Methodological Considerations

Q. How are structure-activity relationships (SARs) systematically analyzed for this compound class?

SAR studies involve:

- Substituent Scanning: Varying substituents at positions 3 and 7 (e.g., oxadiazole, pyridinyl) to assess impact on activity .

- 3D-QSAR Models: CoMFA or CoMSIA to correlate steric/electronic properties with biological endpoints .

- Free-Wilson Analysis: Quantifies contributions of individual substituents to activity .

Q. What experimental designs address replication stress in studies of 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one as a cisplatin sensitizer?

- Comet Assay: Measures DNA strand breaks in cisplatin-treated cells with/without the compound .

- γH2AX Foci Staining: Quantifies double-strand breaks to confirm replication stress .

- Checkpoint Inhibition: Co-treatment with CHK1 inhibitors (e.g., LY2606368) to validate synergy .

Q. How are computational and experimental data integrated to prioritize derivatives for preclinical testing?

A tiered approach is used:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.